4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one: is a complex organic compound that features a morpholinone ring, a pyridine ring, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a palladium catalyst.
Formation of the Morpholinone Ring: The morpholinone ring is typically formed through the reaction of an appropriate amine with an epoxide or a lactone.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide.
Major Products Formed:
Oxidation: Oxidized derivatives of the morpholinone ring.
Reduction: Piperidine derivatives.
Substitution: Various aryl or vinyl-substituted derivatives.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes, particularly in cross-coupling reactions.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach various biomolecules to surfaces or other molecules.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group, in particular, is known for its ability to undergo cross-coupling reactions, making it a valuable intermediate in organic synthesis. The morpholinone ring can interact with various biological targets, potentially leading to applications in medicinal chemistry.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Uniqueness:
- The presence of both a morpholinone ring and a pyridine ring in 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-3-one makes it unique compared to other similar compounds. This combination of functional groups allows for a wider range of chemical reactions and potential applications in various fields.
Properties
Molecular Formula |
C15H21BN2O4 |
---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-3-one |
InChI |
InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)11-5-6-12(17-9-11)18-7-8-20-10-13(18)19/h5-6,9H,7-8,10H2,1-4H3 |
InChI Key |
SCDWOYPDZOLZCG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCOCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.